CDP-3,6-dideoxy-alpha-D-glucose(2-)
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Overview
Description
CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.
Scientific Research Applications
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-alpha-D-glucose plays a critical role in the enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. In Salmonella and Pasteurella pseudotuberculosis, it acts as an intermediate in the biosynthesis of these dideoxyhexoses. The synthesis involves two enzymes, E1 and E3, and cofactors such as pyridoxamine 5'-phosphate and NAD(P)H. This process illustrates the complex enzymatic pathways and the importance of these enzymes and cofactors in the formation of these dideoxy sugars, which are significant in various biological functions and processes (Rubenstein & Strominger, 1974).
Role in Lipopolysaccharides of Gram-negative Bacteria
CDP-3,6-dideoxy-alpha-D-glucose is also involved in the formation of lipopolysaccharides in gram-negative bacteria, contributing to their antigenic properties. The 3,6-dideoxyhexoses, derived from this compound, are dominant antigenic determinants in these bacteria. The understanding of these biosynthetic pathways provides insights into bacterial immunology and potential targets for antibiotic development (Thorson et al., 1994).
Biosynthetic Pathway and Genetic Analysis
The genetic principles underlying the biosynthesis of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, have been studied in Yersinia pseudotuberculosis. Cloning and characterization of the asc (ascarylose) region from this bacterium have shed light on the molecular mechanisms and genetic basis of this biosynthetic pathway. These studies are crucial for understanding the complex genetic and enzymatic processes involved in the formation of these sugars (Thorson et al., 1994).
Molecular Structure and Enzymatic Activity
The molecular structure of enzymes like alpha-D-glucose-1-phosphate cytidylyltransferase, involved in the initial steps of producing CDP-tyvelose, highlights the complex biochemistry surrounding CDP-3,6-dideoxy-alpha-D-glucose. The enzyme's structure and function are key to understanding the early stages of dideoxysugar synthesis, which has implications for cell-cell interactions and antibiotic components (Koropatkin & Holden, 2004).
Implications for Antibiotic Development
Understanding the biosynthetic pathways and mechanisms of 3,6-dideoxyhexoses, including the role of CDP-3,6-dideoxy-alpha-D-glucose, provides valuable insights for developing novel antibiotics. These pathways are integral to the formation of deoxysugar ligands in antibiotics, highlighting the compound's potential significance in pharmaceutical research and development (Liu & Thorson, 1994).
properties
Molecular Formula |
C15H23N3O14P2-2 |
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Molecular Weight |
531.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-VZRUIPTFSA-L |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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